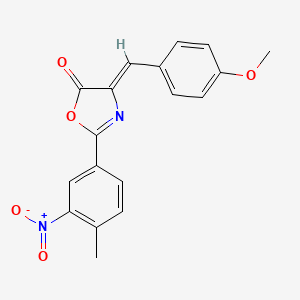![molecular formula C9H19N3S B11697064 [(E)-octylideneamino]thiourea CAS No. 14942-74-6](/img/structure/B11697064.png)
[(E)-octylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-octylideneamino]thiourea is an organosulfur compound that belongs to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, resulting in the general formula (R1R2N)(R3R4N)C=S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(E)-octylideneamino]thiourea can be synthesized through a condensation reaction between octylideneamine and thiourea. The reaction typically occurs in an aqueous medium, where octylideneamine reacts with thiourea under mild conditions to form the desired product. The reaction can be represented as follows:
[ \text{Octylideneamine} + \text{Thiourea} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-octylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thiourea can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or other reduced forms.
Substitution: The amino groups in thiourea can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds or other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced thiourea derivatives.
Substitution: Various substituted thiourea derivatives depending on the electrophile used.
Applications De Recherche Scientifique
[(E)-octylideneamino]thiourea has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, elastomers, and other industrial materials.
Mécanisme D'action
The mechanism of action of [(E)-octylideneamino]thiourea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The sulfur atom in thiourea plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound with a similar structure but without the octylidene group.
Selenourea: A related compound where sulfur is replaced by selenium.
Acylthioureas: Derivatives with acyl groups attached to the thiourea core.
Uniqueness
[(E)-octylideneamino]thiourea is unique due to the presence of the octylidene group, which imparts distinct physicochemical properties and enhances its potential applications in various fields. The octylidene group increases the compound’s hydrophobicity, making it more suitable for applications in non-polar environments and enhancing its interaction with hydrophobic targets.
Propriétés
Numéro CAS |
14942-74-6 |
|---|---|
Formule moléculaire |
C9H19N3S |
Poids moléculaire |
201.33 g/mol |
Nom IUPAC |
[(E)-octylideneamino]thiourea |
InChI |
InChI=1S/C9H19N3S/c1-2-3-4-5-6-7-8-11-12-9(10)13/h8H,2-7H2,1H3,(H3,10,12,13)/b11-8+ |
Clé InChI |
ITIOFYWYVKZHCP-DHZHZOJOSA-N |
SMILES isomérique |
CCCCCCC/C=N/NC(=S)N |
SMILES canonique |
CCCCCCCC=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzamide](/img/structure/B11696984.png)
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(thiazol-2-yl)hexanamide](/img/structure/B11697000.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B11697002.png)


![9,9-dimethyl-12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11697019.png)
![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697021.png)

![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11697028.png)
![(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11697040.png)
![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11697041.png)
![N-{(1Z)-3-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697042.png)


